3,3,3-Triethoxypropylsulfonylbenzene
Overview
Description
3,3,3-Triethoxypropylsulfonylbenzene is an organic compound with the molecular formula C15H24O5S It is characterized by the presence of a benzene ring substituted with a sulfonyl group and a triethoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Triethoxypropylsulfonylbenzene typically involves the reaction of benzene sulfonyl chloride with triethoxypropyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Preparation of Triethoxypropyl Magnesium Bromide: This is achieved by reacting triethoxypropyl bromide with magnesium in anhydrous ether.
Reaction with Benzene Sulfonyl Chloride: The prepared Grignard reagent is then reacted with benzene sulfonyl chloride to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Triethoxypropylsulfonylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3,3,3-Triethoxypropylsulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of sulfonyl-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Triethoxypropylsulfonylbenzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. The triethoxypropyl chain can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropyltriethoxysilane: Similar in having a triethoxypropyl chain but differs in the presence of a mercapto group instead of a sulfonyl group.
3,3,3-Triethoxypropylsulfonylbenzene: Similar in having a sulfonyl group but differs in the substituents on the benzene ring.
Uniqueness
This compound is unique due to the combination of its sulfonyl group and triethoxypropyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
3,3,3-triethoxypropylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5S/c1-4-18-15(19-5-2,20-6-3)12-13-21(16,17)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPIOMYIYYWSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCS(=O)(=O)C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369760 | |
Record name | 3,3,3-triethoxypropylsulfonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38435-09-5 | |
Record name | 3,3,3-triethoxypropylsulfonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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